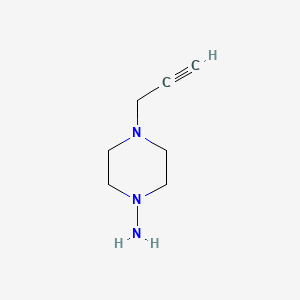

4-(Prop-2-yn-1-yl)piperazin-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-prop-2-ynylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-9-4-6-10(8)7-5-9/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSMWRURGWSXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614614 | |

| Record name | 4-(Prop-2-yn-1-yl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56964-23-9 | |

| Record name | 4-(Prop-2-yn-1-yl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 4 Prop 2 Yn 1 Yl Piperazin 1 Amine

Direct N-Alkylation Strategies for Piperazine (B1678402) Scaffolds

Direct N-alkylation of the piperazine ring is a common and straightforward approach to introduce the propargyl group. This can be achieved through several methods, including nucleophilic substitution reactions and the use of chloroformates.

Nucleophilic Substitution Reactions with Propargyl Halides

The reaction of a piperazine derivative with a propargyl halide, such as propargyl bromide or chloride, is a widely used method for N-alkylation. nih.govresearchgate.net This SN2 reaction involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the propargyl halide.

The efficiency of the N-alkylation of piperazine is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. For instance, in the synthesis of N-alkylpiperazines, bases like potassium carbonate are frequently employed to neutralize the hydrohalic acid formed during the reaction. researchgate.net The selection of an appropriate solvent is also critical; polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are often favored as they can effectively solvate the reactants and facilitate the reaction. researchgate.netnih.gov

Temperature plays a significant role, with higher temperatures generally leading to faster reaction rates. However, this must be balanced against the potential for side reactions. Optimization studies have shown that for the synthesis of propargylamines, a temperature of 80 °C can be optimal. researchgate.net The reaction time is another crucial factor, with typical reaction times ranging from a few hours to overnight to ensure complete conversion. researchgate.netresearchgate.net

Interactive Table: Optimization of N-Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

|---|---|---|---|---|---|

| Base | K2CO3 | Hunig's Base | None | Affects yield and side products | researchgate.netresearchgate.net |

| Solvent | Acetonitrile | DMF | THF | Influences solubility and reaction rate | nih.govresearchgate.netnih.gov |

| Temperature | Room Temp | 70 °C | 80 °C | Impacts reaction kinetics | researchgate.netresearchgate.netresearchgate.net |

| Time | 2 hours | 8 hours | Overnight | Determines reaction completion | researchgate.netresearchgate.net |

To improve the efficiency and selectivity of N-alkylation, various catalytic systems have been developed. These include both metal-based and organocatalytic approaches. For example, copper-catalyzed N-alkylation has emerged as a powerful tool, allowing for the coupling of a wide range of N-nucleophiles with alkyl halides under mild conditions. princeton.edu Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have also been shown to catalyze the N-alkylation of amines with esters, providing access to N-alkylated products in good to excellent yields. rsc.org These catalytic methods can offer advantages over traditional thermal reactions, including milder reaction conditions and broader substrate scope. princeton.edunih.gov

Alkylation with Propargyl Chloroformate for Carbamate (B1207046) Formation

An alternative strategy for introducing a propargyl group onto a piperazine scaffold involves the use of propargyl chloroformate. This reaction leads to the formation of a carbamate linkage. The resulting N-propargyloxycarbonyl-piperazine can then be a versatile intermediate for further functionalization.

Ring-Forming Cyclization Approaches to Propargyl-Substituted Piperazines

In addition to the direct functionalization of a pre-existing piperazine ring, propargyl-substituted piperazines can also be synthesized through ring-forming reactions. These methods construct the piperazine ring itself with the propargyl group already incorporated into one of the building blocks.

Palladium-Catalyzed Decarboxylative Cyclization Reactions involving Propargyl Units and Diamines

A notable and elegant approach for the synthesis of substituted piperazines involves a palladium-catalyzed decarboxylative cyclization. nih.gov This methodology allows for the coupling of a propargyl unit with a diamine to form the piperazine ring. nih.govorganic-chemistry.org The versatility of this reaction is a key advantage, as it enables the synthesis of a diverse range of highly substituted piperazines with good control over regiochemistry and stereochemistry. organic-chemistry.org The reaction typically proceeds under mild conditions and demonstrates the power of palladium catalysis in constructing complex heterocyclic frameworks. nih.govnih.gov

Intramolecular Hydroamination Reactions as Key Cyclization Steps

Intramolecular hydroamination, the addition of an amine’s N-H bond across an unsaturated carbon-carbon bond within the same molecule, is a highly atom-economical method for constructing nitrogen-containing heterocycles. thieme-connect.comnih.gov This approach is effective for synthesizing five- and six-membered rings like pyrrolidines and piperidines from aminoalkenes. nih.gov

A notable strategy for forming the piperazine core involves a post-Ugi intramolecular hydroamination. thieme-connect.com This method begins with a four-component Ugi reaction to create a complex adduct, which then undergoes a catalyst-free intramolecular alkyne hydroamination to form the piperazine derivative. thieme-connect.com The primary challenge in hydroamination reactions is often the kinetic barrier caused by repulsion between the alkyne's π-electrons and the amine's lone pair, which typically necessitates a catalyst. thieme-connect.com However, metal-free conditions are highly desirable and have been successfully implemented in these post-Ugi cyclizations. thieme-connect.com

Palladium-catalyzed intramolecular hydroamination of alkynes has also been shown to produce piperidines with good yields and high enantioselectivity. nih.gov While this specific example focuses on piperidines, the underlying principle of metal-catalyzed cyclization of an amino-alkyne is a key strategy for forming N-heterocycles. Another approach uses a base-free palladium catalyst for the Wacker-type aerobic oxidative cyclization of alkenes, which can produce various heterocycles, including piperazines. organic-chemistry.org

Reductive Cyclization of Dioximes from Primary Amines to Form Piperazine Rings

A novel and versatile method for constructing the piperazine scaffold starts from primary amines. mdpi.comnih.gov This strategy relies on the conversion of a primary amine into a bis(oximinoalkyl)amine, which then undergoes a catalytic reductive cyclization to form the piperazine ring. mdpi.comresearchgate.net

The process involves a sequential double Michael addition of nitrosoalkenes to a primary amine, yielding the key dioxime intermediate. mdpi.com This is followed by the stereoselective catalytic reductive cyclization of the two oxime groups. nih.gov The proposed mechanism for this transformation involves several key steps:

Catalytic hydrogenolysis of both N-O bonds in the dioxime to create a diimine intermediate. mdpi.comresearchgate.net

Cyclization of the diimine to form a dihydropyrazine. mdpi.comresearchgate.net

Subsequent hydrogenation of the C=N bonds and elimination of ammonia (B1221849) to afford the final piperazine ring. mdpi.comresearchgate.net

This method is particularly powerful as it allows for the straightforward synthesis of piperazines with various substituents at both carbon and nitrogen atoms. mdpi.comnih.gov A significant advantage is the observed stereoselectivity, which predominantly yields 2,6-cis-isomers of the piperazine products. mdpi.com The identity and purity of the products are typically confirmed using 1H NMR, 13C NMR, and HRMS. mdpi.com This methodology has been successfully applied to the synthesis of complex molecules, including fused piperazine derivatives. researchgate.net

| Starting Primary Amine | Nitrosoalkene Precursor | Catalyst/Method | Product | Yield | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| Benzylamine | Ene-nitrosoacetal 3a (R¹=H) | 5% Pd/C, H₂ (Method A1) | 1,4-Dibenzylpiperazine | 90% | N/A |

| n-Butylamine | Ene-nitrosoacetal 3c (R¹=Ph) | 5% Pd/C, H₂ (Method A2) | 1-n-Butyl-2,6-diphenylpiperazine | 75% | >99:1 |

| Methyl glycinate | Ene-nitrosoacetal 3c (R¹=Ph) | Raney-Ni, H₂ (Method B) | Methyl 2-(2,6-diphenylpiperazin-1-yl)acetate | 64% | >99:1 |

Multicomponent Reaction (MCR) Strategies for Propargylic Amine Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.net For the synthesis of the propargylamine (B41283) moiety, the most prominent MCR is the A³ coupling reaction, which involves an aldehyde, an amine, and a terminal alkyne. nih.govresearchgate.net This one-pot reaction is a powerful tool for creating molecular complexity with high atom economy. researchgate.netrsc.org

The general mechanism of the A³ coupling involves the initial reaction between the aldehyde and the amine to form an iminium ion intermediate. A metal catalyst, typically copper or gold, activates the terminal alkyne's C-H bond to form a metal acetylide. nih.govrsc.org This acetylide then acts as a nucleophile, attacking the iminium ion to generate the final propargylamine product. ias.ac.in

Numerous variations of the A³ coupling have been developed. While many methods rely on transition metal catalysts, there is a growing focus on developing metal-free alternatives to enhance the sustainability of the process. nih.gov Metal-free approaches have been successfully developed, sometimes utilizing microwave irradiation or tandem reactions like the Petasis Borono Mannich (PBM) reaction followed by decarboxylation. nih.gov These MCRs are foundational in synthesizing a wide array of propargylamine derivatives, which are crucial intermediates for many heterocyclic compounds and biologically active molecules. researchgate.netnih.gov

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes. For propargylamine synthesis, this has led to the development of solvent-free methods and the use of alternative energy sources like ultrasound.

Sonochemistry, the application of ultrasound to chemical reactions, offers a green alternative to traditional heating methods. A highly efficient method for synthesizing propargylamines combines sonication with a novel catalytic system under solvent-free conditions. rsc.orgnih.gov

This approach utilizes a Lewis acidic ionic liquid immobilized on magnetic Fe₃O₄ nanoparticles as a heterogeneous catalyst. rsc.orgnih.gov The catalyst is prepared by grafting an imidazolium (B1220033) chlorozincate(II) ionic liquid onto the surface of the nanoparticles. nih.gov In a typical reaction, a mixture of an aldehyde, an amine (like piperidine), and phenylacetylene (B144264) is sonicated at 80 °C in the presence of the catalyst. nih.gov This method proceeds smoothly to give the desired propargylamine products in high yields. A key advantage is the magnetic nature of the catalyst, which allows for its easy separation from the reaction mixture with an external magnet and enables its reuse for several cycles without significant loss of activity. rsc.orgnih.gov

Eliminating volatile organic solvents is a primary goal of green chemistry. rsc.org Propargylamine synthesis via the A³ and related KA² (ketone, alkyne, amine) coupling reactions has been extensively studied under solvent-free conditions. nih.govrsc.orgrsc.org These reactions are typically performed by heating a neat mixture of the aldehyde, amine, and alkyne with a catalyst. rsc.org

A variety of catalysts have proven effective under these conditions:

Copper Catalysts: Copper is one of the most widely used metals due to its low cost and high reactivity. nih.govrsc.org Systems like copper nanoparticles supported on titanium dioxide (CuNPs/TiO₂) or copper(I) iodide have been used effectively at temperatures ranging from 70-90 °C. rsc.org

Nickel Catalysts: A nickel-exchanged zeolite has been used as a heterogeneous catalyst at 80 °C under solvent-free conditions, with the catalyst being recoverable and reusable for up to eight cycles. nih.gov

Lithium Triflates: Lithium triflate (LiOTf) has been employed as a reusable catalyst, providing excellent yields in short reaction times. ias.ac.in The catalyst is easily recovered after quenching the reaction with water. ias.ac.in

These solvent-free methods offer significant environmental benefits by reducing solvent waste and often lead to simpler workup procedures. ias.ac.inrsc.orgrsc.org

| Catalyst | Reaction Type | Temperature | Key Features |

|---|---|---|---|

| CuNPs/TiO₂ | A³ Coupling | 70 °C | 0.5 mol% catalyst loading, reusable up to 4 cycles. |

| Nickel-exchanged Zeolite | A³ Coupling | 80 °C | Heterogeneous, reusable up to 8 cycles. |

| LiOTf | A³ Coupling | 90 °C | 20 mol% catalyst loading, reusable, simple workup. |

| Cu-Ni Bimetallic Catalyst | A³ Coupling | 90 °C | Bimetallic system, solvent-free conditions. |

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. azolifesciences.comnih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and easier scalability. azolifesciences.comalmacgroup.com

This technology has been successfully applied to the synthesis of propargylamines. One notable example is a metal-free decarboxylative coupling reaction performed in a continuous flow system. researchgate.net In this process, aryl- or alkyl-substituted propiolic acids (as stable surrogates for volatile alkynes) are reacted with secondary amines and paraformaldehyde in water at 140 °C. researchgate.net The in-situ decarboxylation of the propiolic acid generates the reactive alkyne, which then participates in the three-component coupling to yield the desired propargylamine. researchgate.net

The use of flow reactors, such as the H-Cube Pro®, allows for multi-step syntheses to be performed sequentially, reducing manual handling and processing time. nih.gov For instance, the synthesis of kinase inhibitors containing a piperazine unit has been achieved using multi-step continuous flow procedures, demonstrating the power of this technology for producing complex active pharmaceutical ingredients (APIs). nih.gov The integration of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in-line with the flow system further enhances process control and optimization. azolifesciences.com

Chemical Reactivity and Transformative Chemistry of 4 Prop 2 Yn 1 Yl Piperazin 1 Amine

Alkyne Functionalization Reactions

The terminal alkyne group in 4-(prop-2-yn-1-yl)piperazin-1-amine is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "Click Chemistry"

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent and widely used "click chemistry" reaction that allows for the efficient and reliable formation of 1,2,3-triazoles. nih.govrsc.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.org

The CuAAC reaction involving terminal alkynes, such as the one present in this compound, and organic azides proceeds with high regioselectivity to exclusively yield 1,4-disubstituted 1,2,3-triazoles. nih.gov This is in contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org The copper(I)-catalyzed process dramatically alters the reaction mechanism, leading to the specific formation of the 1,4-isomer. nih.gov Various copper(I) sources and ligands can be employed to facilitate this transformation, often in a range of solvents, including aqueous media. beilstein-journals.orgresearchgate.net

For instance, a series of novel 1,2,3-triazole derivatives have been synthesized through the 1,3-dipolar cycloaddition of aromatic azides and terminal alkynes containing a 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) moiety in the presence of a Cu(I) catalyst in an aqueous medium. researchgate.net Similarly, ether-linked 1,4-disubstituted 1,2,3-triazoles have been synthesized by the reaction of substituted 1-(prop-2-yn-1-yloxy)benzenes with aromatic azides. researchgate.net The reaction conditions are generally mild, often proceeding at room temperature with high efficiency. beilstein-journals.org

| Alkyne Reactant | Azide (B81097) Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N1-propargyl nucleobases | Aryl and benzyl (B1604629) azides | FeCl₃ | 1,5-disubstituted-1,2,3-triazoles | nih.gov |

| Phenylacetylene (B144264) | Benzyl azide | [Cu(PPh₃)₂]NO₃ (0.5 mol%), toluene, rt | 1,4-diphenyl-1,2,3-triazole (96% yield) | beilstein-journals.org |

| Pyrazole (B372694) bearing azide | Aromatic/heteroaromatic terminal acetylenes | Cu(I) | Functionalized pyrazole bearing 1,2,3-triazole | researchgate.net |

| n-Propynylated benzimidazole | Aromatic azides | Copper catalyst (ligand-free) | Substituted 1,2,3-triazoles | nih.gov |

| Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%), neat, rt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole (quantitative yield) |

The high efficiency and orthogonality of the CuAAC reaction make it a powerful tool for conjugation chemistry. This includes applications in bioconjugation, where molecules can be linked to proteins, nucleic acids, and other biological macromolecules. nih.govrsc.org The reaction's compatibility with aqueous environments and a wide range of functional groups is particularly advantageous for these applications. beilstein-journals.org For example, alkyne-functionalized dyes have been conjugated to biomolecules using CuAAC in buffered aqueous solutions. beilstein-journals.org The ability to site-specifically incorporate alkyne-containing amino acids into proteins allows for targeted labeling and modification using this chemistry. nih.gov

Gold(I)-Catalyzed Alkyne Hydrofunctionalization Reactions

Gold(I) catalysts are known to activate alkynes towards nucleophilic attack, facilitating a variety of hydrofunctionalization reactions. mdpi.com These reactions involve the addition of a nucleophile (H-Nu) across the carbon-carbon triple bond. mdpi.com The nature of the nucleophile, the alkyne substrate, the gold catalyst (including ligands and counteranions), and reaction conditions all influence the outcome of the reaction. mdpi.com

Gold-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule, leading to the formation of methyl ketones after tautomerization of the enol intermediate. mdpi.com Similarly, hydroalkoxylation and hydroamination reactions can be achieved, although the Lewis basicity of the nucleophile can sometimes lead to catalyst deactivation. mdpi.com In some cases, gold-catalyzed reactions of alkynes can lead to the formation of complex heterocyclic structures. For instance, gold-catalyzed reactions of 6-allen-1-ynes with N-hydroxyanilines can produce benzo[b]azepin-4-one cores. researchgate.net

| Alkyne Substrate | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Water | Gold(I) catalyst | Methyl Ketone | mdpi.com |

| Internal Aromatic/Aliphatic Alkynes | Arylboronic acids, Water, Selectfluor | Gold(I) catalyst | Oxo-arylfluorination or Oxo-arylalkenylation products | nih.gov |

| Internal Alkynes | Organohalides | MeDalPhosAuCl | 1,2-Diarylation products | chemrxiv.org |

| 6-Allen-1-ynes | N-Hydroxyanilines | Gold catalyst | Benzo[b]azepin-4-ones | researchgate.net |

| 1,4-Diyn-3-ols | N-Hydroxyanilines | Gold catalyst | Highly functionalized pyrroles | rsc.org |

Palladium-Catalyzed Reactions Involving the Alkyne Moiety

Palladium catalysts are highly effective in mediating a variety of cross-coupling reactions involving alkynes. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a classic example. youtube.com Palladium-catalyzed reactions offer a powerful method for constructing carbon-carbon bonds and have been applied to the synthesis of complex molecules. organic-chemistry.org

Recent advancements have demonstrated the utility of palladium-mediated cross-coupling reactions for protein labeling on live mammalian cell surfaces. nih.gov In these applications, a genetically encoded alkyne-containing amino acid can be specifically targeted by a palladium catalyst and a coupling partner. nih.gov Palladium-catalyzed enyne coupling reactions, involving the acetoxypalladation of an alkyne followed by alkene insertion and protonolysis, have also been developed for the synthesis of carbo- and heterocycles. organic-chemistry.org

Reductive Transformations of the Alkyne Group

The alkyne group of this compound can undergo various reductive transformations. Catalytic hydrogenation can reduce the alkyne to the corresponding alkene or alkane, depending on the catalyst and reaction conditions. For instance, Z-selective alkyne transfer semihydrogenation can be achieved using an organic photoreductant, which is tolerant of Lewis-basic functional groups often found in drug-like molecules. chemrxiv.org

Furthermore, reductive C-C bond formation between enynes and electron-poor olefins or alkynes can be achieved through a radical cascade initiated by a metal hydride. researchgate.net In a different approach, catalytic enantioselective reductive alkynylation of amides can lead to the formation of chiral propargylamines, which are valuable intermediates in the synthesis of alkaloids. nih.gov

Amine Functionalization Reactions

The presence of two distinct amine functionalities, the endocyclic secondary amine and the exocyclic primary amine, makes this compound a versatile building block in synthetic chemistry. These nitrogen atoms serve as nucleophilic centers, readily participating in a variety of bond-forming reactions.

Nucleophilic Substitution Reactions at Piperazine (B1678402) Nitrogens

The nitrogen atoms of the piperazine ring in this compound are nucleophilic and can undergo substitution reactions with various electrophiles. While specific studies on this exact molecule are limited, the reactivity of the parent 1-aminopiperazine provides a strong indication of its expected behavior. The secondary amine within the piperazine ring is generally less reactive than the primary exocyclic amine due to steric hindrance.

Reactions with alkyl halides or other electrophilic reagents would be expected to occur at the more accessible primary amine first, followed by reaction at the endocyclic secondary amine under more forcing conditions or with an excess of the electrophile.

Derivatization Strategies for Amine Moieties

The primary amine group of this compound is a prime site for derivatization, allowing for the introduction of a wide array of functional groups. These modifications are crucial for altering the molecule's physical, chemical, and biological properties. Common derivatization strategies include acylation and sulfonylation.

Acylation Reactions: The primary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl Chloride | N-(4-(prop-2-yn-1-yl)piperazin-1-yl)acetamide | Aprotic solvent, base (e.g., triethylamine) |

| Benzoyl Chloride | N-(4-(prop-2-yn-1-yl)piperazin-1-yl)benzamide | Aprotic solvent, base (e.g., pyridine) |

Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides yields sulfonamides. These derivatives are often highly crystalline and are used to introduce sulfonyl groups for various applications.

| Sulfonylating Agent | Product | Reaction Conditions |

| Benzenesulfonyl Chloride | N-(4-(prop-2-yn-1-yl)piperazin-1-yl)benzenesulfonamide | Aprotic solvent, base (e.g., triethylamine) |

| p-Toluenesulfonyl Chloride | N-(4-(prop-2-yn-1-yl)piperazin-1-yl)-4-methylbenzenesulfonamide | Aprotic solvent, base (e.g., pyridine) |

Oxidation Reactions

The nitrogen atoms in this compound are susceptible to oxidation. The specific outcome of the oxidation depends on the oxidizing agent used and the reaction conditions. The primary amine is generally more readily oxidized than the secondary or tertiary amines within the piperazine ring.

| Oxidizing Agent | Potential Product(s) |

| Hydrogen Peroxide | 1-nitroso-4-(prop-2-yn-1-yl)piperazine, this compound N-oxide |

| Potassium Permanganate | Ring-opened products, N-oxides |

| m-Chloroperoxybenzoic acid (mCPBA) | This compound N-oxide |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing a detailed map of the hydrogen and carbon framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Signal Assignment and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy offers critical information regarding the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. For 4-(prop-2-yn-1-yl)piperazin-1-amine, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule.

The protons of the piperazine (B1678402) ring are expected to appear as multiplets in the aliphatic region of the spectrum. The four protons on the carbons adjacent to the propargyl-substituted nitrogen (C3 and C5) would likely resonate at a different chemical shift than the four protons on the carbons adjacent to the amino-substituted nitrogen (C2 and C6). The propargyl group introduces a characteristic set of signals: a triplet for the acetylenic proton (≡C-H) around 2.2 ppm, and a doublet for the methylene (B1212753) protons (-CH₂-C≡) around 3.3 ppm, with a small long-range coupling to the acetylenic proton. The protons of the primary amino group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Piperazine H2, H6 | ~2.9 | t | ~5 |

| Piperazine H3, H5 | ~2.6 | t | ~5 |

| Propargyl -CH₂- | ~3.3 | d | ~2.5 |

| Propargyl ≡C-H | ~2.2 | t | ~2.5 |

| -NH₂ | Variable (e.g., 1.5-3.0) | br s | N/A |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

For this compound, distinct signals are expected for the piperazine ring carbons, the propargyl group carbons, and any other carbon-containing substituents. The piperazine carbons adjacent to the two different nitrogen atoms are expected to have slightly different chemical shifts. The carbons of the propargyl group are particularly characteristic, with the acetylenic carbons appearing in the range of 70-85 ppm and the methylene carbon appearing further upfield.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Piperazine C2, C6 | ~50 |

| Piperazine C3, C5 | ~53 |

| Propargyl -CH₂- | ~45 |

| Propargyl -C≡ | ~79 |

| Propargyl ≡C-H | ~73 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Comprehensive Structural Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. Correlation SpectroscopY (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons. For instance, COSY would show correlations between the protons on adjacent carbons of the piperazine ring and the long-range coupling between the propargyl methylene and acetylenic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, HSQC would link each piperazine and propargyl proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

Dynamic NMR Studies for Conformational Analysis

The piperazine ring is known to exist in a chair conformation, which can undergo ring inversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide information about the energy barriers associated with such conformational changes. researchgate.net For unsymmetrically substituted piperazines like this compound, the axial and equatorial protons on the ring carbons are chemically non-equivalent. At low temperatures, where ring inversion is slow on the NMR timescale, separate signals for the axial and equatorial protons may be observed. As the temperature is increased, the rate of inversion increases, leading to a coalescence of these signals into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the ring inversion process.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. The molecular formula of this compound is C₇H₁₃N₃. The calculated exact mass (monoisotopic mass) for this formula is 139.1109. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃ |

| Calculated Exact Mass ([M+H]⁺) | 140.1182 |

| Expected HRMS Result | 140.1182 ± 0.0005 |

X-ray Crystallography for Solid-State Structural Analysis and Stereochemistry

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For this compound, an X-ray crystal structure would confirm the connectivity of the atoms and the chair conformation of the piperazine ring.

Furthermore, it would provide detailed information on bond lengths, bond angles, and torsion angles. The presence of the amino group (-NH₂) and the terminal alkyne proton allows for the possibility of intermolecular hydrogen bonding in the crystal lattice, which would also be elucidated by X-ray crystallography. In the case of salts of this compound, the crystal structure would reveal the ionic interactions and hydrogen-bonding networks that stabilize the crystal packing. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for validating its empirical formula. For the compound this compound, this analytical method is employed to experimentally determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The theoretically calculated elemental composition, derived from the molecular formula C₇H₁₃N₃, serves as a benchmark against which the experimental results are compared. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.

Detailed Research Findings

The empirical formula of this compound is C₇H₁₃N₃. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), and the molecular weight of the compound (139.20 g/mol ), the theoretical elemental composition can be calculated.

Experimental data from elemental analysis of a synthesized sample of this compound would be expected to align closely with these theoretical percentages. Any significant deviation between the experimental and calculated values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

The validation of the empirical formula through elemental analysis is a critical step that precedes more complex spectroscopic analyses, ensuring that the material being characterized is indeed the intended compound.

Data from Elemental Analysis

The following table presents the theoretical elemental composition of this compound. In a research context, this would be compared against experimentally determined values.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 60.40 |

| Hydrogen | H | 9.41 |

| Nitrogen | N | 30.19 |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For 4-(Prop-2-yn-1-yl)piperazin-1-amine, DFT calculations can illuminate key aspects of its chemical behavior.

Prediction of Regioselectivity in Electrophilic Substitutions

While specific DFT studies on the regioselectivity of electrophilic substitution for this compound are not extensively documented, general principles of piperazine (B1678402) chemistry, supported by DFT calculations on related systems, can provide strong predictive insights. The piperazine ring contains two nitrogen atoms with differing electronic environments. The N1-nitrogen is an amino group, making it a potent nucleophile. The N4-nitrogen is a tertiary amine substituted with an electron-withdrawing propargyl group.

DFT calculations of partial charges and proton affinities on analogous piperazine systems have shown that the exocyclic amino group is generally more nucleophilic and thus more susceptible to electrophilic attack than the endocyclic tertiary amine. researchgate.net This is further supported by the understanding of nitrosamine (B1359907) formation where the secondary amine acts as the nucleophile. evitachem.com Therefore, in electrophilic substitution reactions, the attack is predicted to occur preferentially at the N1-amino group.

Conformational Analysis and Energy Barriers

The conformational landscape of the piperazine ring in this compound is a critical determinant of its biological activity and physical properties. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformers.

For substituted piperidines, which are structurally related to piperazines, conformational free energies have been determined, and it has been shown that polar substituents can significantly stabilize the axial conformer upon protonation due to electrostatic interactions. nih.gov In the case of this compound, the propargyl group at N4 and the amino group at N1 will influence the conformational preference. DFT calculations would be instrumental in quantifying the energy barriers for ring inversion and determining the most stable conformations in both the free base and its protonated form. These calculations can be complemented by molecular mechanics force fields. nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. DFT calculations are adept at modeling these features. najah.edu

The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the N1-amino group, consistent with it being the most nucleophilic site. The lowest unoccupied molecular orbital (LUMO) would likely be distributed across the molecule, with potential contributions from the alkyne functionality, making it susceptible to nucleophilic addition under certain conditions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a important tool in drug discovery for predicting the binding mode of a ligand to a protein target.

Elucidation of Ligand-Protein Interaction Modes for Scaffold Design

The 4-(prop-2-yn-1-yl)piperazine moiety is a valuable scaffold in the design of bioactive molecules. Molecular docking studies on various derivatives have revealed key interaction modes that contribute to their biological activity. For instance, the piperazine ring can engage in hydrogen bonding and van der Waals interactions within protein binding pockets. The propargyl group, with its terminal alkyne, can participate in various interactions, including π-stacking with aromatic residues or acting as a reactive handle for covalent modification of the target protein.

Docking studies of piperazine derivatives into the active sites of receptors have highlighted the importance of the piperazine nitrogen atoms as hydrogen bond acceptors. nih.gov The specific orientation of the N-substituents is critical for achieving high-affinity binding. For example, in studies of sigma receptor ligands, the linker length and the nature of the substituent on the piperazine nitrogen were found to be crucial for affinity and selectivity. nih.gov The propargyl group, in particular, has been incorporated into molecules designed to interact with specific enzyme active sites.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is essential for its synthesis and for predicting its metabolic fate. The molecule possesses several reactive sites: the nucleophilic amino group, the tertiary amine, and the terminal alkyne.

The N1-amino group can readily undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation. The propargyl group at N4 can participate in "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. nih.gov This reaction is highly efficient and is widely used in medicinal chemistry for the synthesis of complex molecules. The mechanism of this reaction involves the formation of a copper acetylide intermediate, which then reacts with an azide (B81097).

Furthermore, the piperazine ring itself can be synthesized through various methods, including reductive amination and nucleophilic substitution reactions. evitachem.commdpi.com The specific synthesis of this compound would likely involve the protection of one piperazine nitrogen, followed by propargylation of the other, and subsequent deprotection and introduction of the amino group.

Mechanistic Pathways of Nucleophilic Substitution Reactions

The presence of a primary amine and a secondary amine within the piperazine ring, as well as the terminal alkyne, makes this compound a versatile nucleophile. Nucleophilic substitution reactions are fundamental to the functionalization of such molecules.

Amines can participate in nucleophilic substitution reactions where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, displacing a leaving group. libretexts.orgyoutube.com For this compound, both the endocyclic secondary amine and the exocyclic primary amine can act as nucleophiles. The relative nucleophilicity of these two centers would be influenced by steric hindrance and the electronic environment.

A general mechanism for the nucleophilic substitution reaction of an amine with an alkyl halide involves the initial attack of the amine on the alkyl halide, forming a quaternary ammonium (B1175870) salt. libretexts.org Subsequent deprotonation by a base, which could be another molecule of the amine, yields the substituted product. libretexts.org

Table 1: Potential Nucleophilic Sites and Expected Reactivity

| Nucleophilic Site | Description | Expected Reactivity |

| Piperazin-1-amine (Primary Amine) | The -NH2 group at position 1 of the piperazine ring. | Generally more accessible and can act as a potent nucleophile. |

| Piperazin-4-yl (Secondary Amine) | The nitrogen atom within the piperazine ring bonded to the propargyl group. | Its nucleophilicity might be tempered by the steric bulk of the piperazine ring and the propargyl group. |

Further computational studies would be necessary to precisely determine the activation barriers for substitution at each nitrogen and to predict the regioselectivity under various reaction conditions.

Understanding Catalytic Cycles

While specific catalytic cycles involving this compound are not documented, its structural motifs are common in ligands for transition metal catalysis. The piperazine core is a frequent scaffold in the design of ligands for various catalytic transformations. researchgate.net The presence of multiple nitrogen atoms allows for the chelation of metal centers, which can be a crucial aspect of catalyst design.

The propargyl group also opens up possibilities for involvement in catalytic cycles, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In such a cycle, the terminal alkyne would react with an azide in the presence of a copper(I) catalyst to form a triazole ring.

Investigation of Multi-Component Reaction Mechanisms

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govbeilstein-journals.org The structural features of this compound make it an ideal candidate for participation in various MCRs.

For instance, the primary amine could participate in Ugi or Passerini reactions. In a Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid react to form a bis-amide. beilstein-journals.org The primary amine of this compound could serve as the amine component in such a reaction.

The mechanism of MCRs is often complex, involving a series of sequential and sometimes concurrent reactions. For example, the generally accepted mechanism for the Ugi reaction involves the formation of an imine from the amine and carbonyl compound, which is then protonated and attacked by the isocyanide. This is followed by the addition of the carboxylate anion and subsequent Mumm rearrangement to yield the final product.

The piperazine scaffold itself has been utilized in the development of novel MCRs, such as the split-Ugi reaction, which allows for the desymmetrization of the piperazine core in a single step. nih.gov

Table 2: Potential Multi-Component Reactions for this compound

| Reaction Name | Reactant Type | Potential Role of the Compound |

| Ugi Reaction | Amine | The primary amine at the 1-position can act as the amine component. |

| Mannich Reaction | Amine | The primary or secondary amine can react with an aldehyde and another compound containing an active hydrogen. |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Amine | The primary amine can be used as the nitrogen source for the dihydropyridine ring. |

Further mechanistic investigations, likely involving computational modeling and detailed kinetic studies, would be required to fully elucidate the pathways of these potential multi-component reactions involving this compound.

Role As a Synthetic Building Block in Complex Molecular Architectures

Scaffold for Heterocyclic Compound Synthesis

The piperazine (B1678402) nucleus is a common feature in many biologically active compounds and approved drugs. researchgate.netnih.gov The structure of 4-(Prop-2-yn-1-yl)piperazin-1-amine serves as an excellent starting point for the synthesis of more complex heterocyclic systems. The primary amine and the secondary amine within the piperazine ring can participate in cyclization reactions to build new rings, while the terminal alkyne is perfectly suited for cycloaddition reactions.

Researchers have developed numerous methods for synthesizing piperazine-containing heterocycles. organic-chemistry.orgresearchgate.net For instance, the amino groups can react with suitable dielectrophiles to form larger ring systems. More significantly, the propargyl group enables the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to readily form triazole rings. This reaction is known for its high efficiency and mild conditions. The primary amine can also be transformed into other functional groups that can then participate in ring-closing reactions, further expanding its utility as a scaffold. For example, new disubstituted piperazines have been synthesized by reacting piperazine precursors with reagents like 2-chloro-N-1,3-thiazol-2-ylacetamide to introduce a thiazole (B1198619) moiety. nih.gov

Precursor in the Synthesis of Diverse Organic Compounds

The distinct reactivity of its functional groups makes this compound a valuable precursor for a wide range of organic molecules beyond heterocycles. The primary amine (-NH2) and the piperazine nitrogens can undergo standard transformations such as N-alkylation, acylation, and reductive amination to attach various side chains. mdpi.com These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties to enhance target affinity and bioavailability. researchgate.net

The terminal alkyne offers a gateway to numerous transformations. Beyond click chemistry, it can participate in Sonogashira couplings to form carbon-carbon bonds with aryl or vinyl halides, or it can be hydrated to form a ketone. The reduction of the alkyne can yield either the corresponding alkene or a saturated propyl group, providing further avenues for structural diversification. This versatility allows for the creation of extensive libraries of compounds from a single, readily accessible starting material.

| Functional Group | Reaction Type | Resulting Structure/Compound Class | Potential Application |

|---|---|---|---|

| Primary Amine (-NH₂) | Reductive Amination | N-Substituted piperazin-1-amines | Pharmaceuticals mdpi.com |

| Primary Amine (-NH₂) | Acylation | Amides | Drug Intermediates nih.gov |

| Piperazine Nitrogens | N-Alkylation | Quaternary Ammonium (B1175870) Salts / Disubstituted Piperazines | Antimicrobial Agents researchgate.net |

| Terminal Alkyne (C≡CH) | Azide-Alkyne Cycloaddition | Triazoles | Bio-conjugation, Ligand Synthesis |

| Terminal Alkyne (C≡CH) | Sonogashira Coupling | Aryl/Vinyl-substituted Alkynes | Complex Molecule Synthesis |

Applications in Polymer Functionalization and Material Science

The unique structure of piperazine derivatives is increasingly being exploited in material science and polymer chemistry. semanticscholar.org The propargyl group on this compound is particularly useful for covalently attaching the molecule to polymer backbones or surfaces. Using click chemistry, the alkyne can react with polymers that have been functionalized with azide (B81097) groups, providing a highly efficient method for surface modification or creating polymer grafts. mdpi.com

Furthermore, piperazine itself can be a key component of polymer structures. For example, piperazine can react with other monomers like epichlorohydrin (B41342) to form functional polymers. researchgate.net These piperazine-containing polymers can possess unique properties; for instance, they have been developed as antimicrobial agents where the cationic nature of the piperazine ring helps to disrupt bacterial cell walls. researchgate.net Researchers have also synthesized piperazine-functionalized mesoporous polymers that act as highly active and reusable catalysts for organic reactions in aqueous media. rsc.org The incorporation of the piperazine framework into the polymer structure prevents the leaching of the active sites and enhances surface hydrophobicity, which can promote the adsorption of organic reactants. rsc.org

| Application Area | Method of Integration | Resulting Material | Key Finding |

|---|---|---|---|

| Polymer Modification | Click Chemistry (Alkyne group) | Poly(2-oxazoline)s with piperazine end-groups | Allows for tailor-made functional materials for biomedical use. mdpi.com |

| Antimicrobial Materials | Post-polymerization modification | Azetidinium-functionalized polymers | Polymers exhibit contact-killing antimicrobial properties against pathogens like E. coli. researchgate.net |

| Heterogeneous Catalysis | One-step self-assembly | Piperazine-functionalized mesoporous polymer (PP-MP) | Acts as a highly reactive and reusable organocatalyst for reactions in water. rsc.org |

Design and Synthesis of Ligands for Metal Coordination

Piperazine derivatives are excellent ligands for forming stable complexes with a variety of metal ions. nih.govbiointerfaceresearch.com The nitrogen atoms in the piperazine ring and the additional primary amine in this compound can act as electron-pair donors, coordinating to metal centers to form coordination complexes. nih.gov The ability of the piperazine scaffold to be symmetrically or asymmetrically substituted allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the geometry and reactivity of the resulting metal complex. biointerfaceresearch.com

The synthesis of these complexes typically involves reacting the piperazine-based ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. biointerfaceresearch.comnih.gov The resulting metal complexes have found use in catalysis and have been investigated for their biological activities. nih.gov The presence of the propargyl group on the ligand is a significant advantage, as it remains available for further post-complexation modifications via click chemistry, allowing the attachment of the metal complex to other molecules or surfaces.

| Ligand Base | Metal Ions | Resulting Complex Type | Potential Application |

|---|---|---|---|

| Piperazine derivatives | Co(II), Cu(II), Zn(II) | N₂O₂ Ligand Complexes | Biological activity studies biointerfaceresearch.com |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II), Sn(II), Zn(II), Cd(II), Ni(II) | Tetrahedral and Square Planar Complexes | Coordination chemistry nih.gov |

| General Piperazine derivatives | Various transition metals | Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage nih.gov |

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Efficient Transformations

The development of innovative and efficient catalytic systems is crucial for maximizing the synthetic utility of the propargyl-piperazine core. Current research efforts are focused on several key areas:

Economical and Sustainable Catalysts: A major thrust is the move towards more abundant and environmentally friendly metal catalysts, such as those based on copper and iron. nih.gov These offer a cost-effective and greener alternative to traditional precious metal catalysts like palladium. mdpi.com For instance, copper-based catalysts have shown significant promise in the synthesis of propargylamines through various coupling reactions. nih.gov The development of heterogeneous catalysts, such as copper nanoparticles supported on materials like magnetite or titania, is also a key area of interest, as they can be easily recovered and reused, further enhancing the sustainability of the process. nih.gov

Enhanced Selectivity and Efficiency: Researchers are actively exploring cooperative catalysis, where the synergistic action of two or more catalysts enables transformations that are not possible with a single catalyst. nih.gov One such approach involves the use of a Lewis acid in combination with an organocopper complex to facilitate the direct conversion of α-C–H bonds in N-alkylamines to α-C–alkynyl bonds, a method that can be applied to the late-stage functionalization of complex molecules. nih.gov

Domino and Cyclization Reactions: Iron-catalyzed domino reactions of propargylamines with 1,3-dicarbonyl compounds have been developed for the synthesis of β-alkynyl ketones. rsc.org Additionally, palladium-catalyzed cyclization of propargylamines provides a route to functionalized quinolines. mdpi.com Future work will likely focus on expanding the scope of these reactions and developing enantioselective versions.

Table 1: Comparison of Catalytic Systems for Propargylamine (B41283) Synthesis

| Catalyst System | Key Features | Advantages | Challenges |

| Copper-based Catalysts | Utilizes abundant and inexpensive copper salts or nanoparticles. nih.gov | Cost-effective, environmentally friendly. nih.gov | May require higher temperatures or longer reaction times compared to precious metals. |

| Iron-based Catalysts | Employs readily available and low-toxicity iron salts. rsc.org | Sustainable, enables domino reactions. rsc.org | Substrate scope may be limited in some cases. |

| Palladium-based Catalysts | Highly efficient for a wide range of cross-coupling and cyclization reactions. mdpi.com | High catalytic activity and broad functional group tolerance. mdpi.com | Higher cost and potential for metal contamination in the final product. |

| Cooperative Lewis Acid/Organocopper Catalysis | Utilizes a combination of two Lewis acids to promote C-H activation. nih.gov | Enables direct functionalization of C-H bonds without an external oxidant. nih.gov | Requires careful optimization of catalyst ratios and reaction conditions. |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the exploration of the chemical space around the propargyl-piperazine core. purdue.edu These technologies enable the rapid generation and screening of large libraries of compounds, significantly accelerating the discovery of new molecules with desired properties. nih.govnih.gov

Rapid Library Synthesis: Automated synthesis platforms, including those utilizing flow chemistry, can be employed to systematically modify the 4-(prop-2-yn-1-yl)piperazin-1-amine structure. purdue.edumdpi.com This allows for the efficient creation of diverse compound libraries by varying substituents on the piperazine (B1678402) ring or by reacting the propargyl group with a wide array of partners. semanticscholar.org The use of solid-phase synthesis methodologies can further streamline the purification process. semanticscholar.org

High-Throughput Screening: Once synthesized, these libraries can be rapidly screened for biological activity or other desirable properties using HTS techniques. nih.govnih.gov This involves testing thousands of compounds in parallel against specific biological targets or in cell-based assays. nih.gov The data generated from HTS can then be used to identify lead compounds for further optimization. nih.gov For instance, libraries of piperazine derivatives have been successfully screened to identify potent antibacterial agents. nih.gov

Informatics-Driven Discovery: The vast datasets generated by HTE can be analyzed using cheminformatics tools to identify structure-activity relationships (SAR). researchgate.net This information is invaluable for guiding the design of subsequent generations of compounds with improved properties.

Table 2: Enabling Technologies for Accelerated Discovery

| Technology | Application to Propargyl-Piperazine Research | Potential Impact |

| Automated Synthesis | Rapid and systematic generation of diverse derivative libraries. purdue.edumdpi.com | Accelerated exploration of chemical space and faster identification of structure-activity relationships. |

| High-Throughput Screening (HTS) | Parallel screening of compound libraries for biological activity or material properties. nih.govnih.gov | Rapid identification of hit and lead compounds for drug discovery or materials science applications. |

| Flow Chemistry | Continuous and scalable synthesis of target compounds with improved safety and control. purdue.edu | Facilitates the transition from laboratory-scale synthesis to larger-scale production. |

| Cheminformatics | Analysis of large datasets to identify trends and guide the design of new compounds. researchgate.net | More efficient and targeted drug discovery and materials development. |

Exploration of New Chemical Reactivity Modalities for the Propargyl-Piperazine Core

The propargyl group of this compound is a versatile functional handle that can participate in a wide range of chemical transformations. rsc.org Future research will likely focus on uncovering and exploiting novel reactivity patterns of this moiety.

The Alkyne as a Latent Electrophile: While terminal alkynes are often considered relatively inert, recent studies have shown that they can act as "latent electrophiles" in the active sites of certain enzymes, forming covalent bonds with nucleophilic residues like cysteine. nih.govacs.orgnih.govacs.org This "proximity-driven reactivity" opens up exciting possibilities for designing highly selective covalent inhibitors. nih.gov Future investigations could explore the potential of this compound derivatives as covalent probes or inhibitors for specific enzymes.

Novel Cycloaddition Reactions: The propargyl group is a well-established partner in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). mdpi.com Future work could explore less conventional cycloaddition partners to generate novel heterocyclic systems.

C-H Functionalization of the Piperazine Ring: While much of the focus has been on the reactivity of the propargyl group, recent advances in C-H functionalization chemistry offer the potential to directly modify the carbon skeleton of the piperazine ring. mdpi.comresearchgate.net This would provide access to a new dimension of structural diversity that has been largely unexplored. researchgate.net Photoredox catalysis, in particular, has emerged as a powerful tool for the C-H functionalization of piperazines. mdpi.comresearchgate.net

Table 3: Emerging Reactivity of the Propargyl-Piperazine Core

| Reactivity Modality | Description | Potential Applications |

| Alkyne as a Latent Electrophile | The terminal alkyne reacts with nucleophilic residues in enzyme active sites. nih.govacs.orgnih.gov | Development of highly selective covalent enzyme inhibitors and activity-based probes. |

| Novel Cycloaddition Reactions | Participation of the alkyne in unconventional cycloaddition reactions to form new heterocyclic systems. mdpi.com | Synthesis of novel scaffolds for medicinal chemistry and materials science. |

| Piperazine C-H Functionalization | Direct modification of the carbon atoms of the piperazine ring. mdpi.comresearchgate.net | Access to previously inaccessible structural analogs with potentially new biological activities. |

| Hydroboration/Oxidation | Conversion of the terminal alkyne to an aldehyde functional group. msu.edu | Provides a synthetic handle for further elaboration and diversification. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Prop-2-yn-1-yl)piperazin-1-amine, and how can researchers optimize yield?

- Methodology : A common approach involves nucleophilic substitution of piperazine derivatives with propargyl halides. For example, refluxing 1-amino-4-methylpiperazine with a propargylating agent (e.g., propargyl bromide) in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere, followed by purification via column chromatography (eluent: chloroform/methanol) and crystallization . Yield optimization requires careful control of stoichiometry, reaction time (typically 12–24 hours), and temperature (60–80°C). Microwave-assisted synthesis (120°C, 250W) can reduce reaction time for similar piperazine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the propargyl group (δ ~2.5 ppm for terminal protons, δ ~70–80 ppm for sp-hybridized carbons) and piperazine backbone (δ ~2.5–3.5 ppm for methylene/methine protons) .

- FT-IR : Peaks at ~3300 cm (N-H stretch), ~2100 cm (C≡C stretch), and ~1100 cm (C-N stretch) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 152.12 for CHN) .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. First-aid measures include rinsing eyes/skin with water and seeking medical attention .

Advanced Research Questions

Q. How can structural modifications of this compound enhance receptor selectivity in drug discovery?

- Methodology :

- SAR Studies : Replace the propargyl group with bulkier alkynes or introduce electron-withdrawing groups (e.g., nitro) to modulate steric/electronic effects. For example, 4-(4-Methylpiperazin-1-yl)aniline derivatives show enhanced dopamine D3 receptor binding when aryl groups are added to the piperazine ring .

- Computational Modeling : Use molecular dynamics (MD) to predict binding affinities. Docking studies with adenosine receptors (ARs) or dopamine receptors can guide functionalization .

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

- Methodology :

- Crystallization : Grow single crystals via vapor diffusion (e.g., ether/pentane mixtures) .

- Refinement : Use SHELXL for small-molecule refinement. SHELXPRO interfaces with macromolecular data, enabling high-resolution analysis of hydrogen-bonding networks and torsional angles .

- Example: The crystal structure of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one (a related compound) revealed planar propargyl geometry and piperazine chair conformation .

Q. What experimental strategies address contradictions in biological activity data for this compound?

- Methodology :

- Cross-Validation : Replicate assays (e.g., P-gp inhibition in Lucena 1 cells) using standardized protocols (e.g., Rho123 accumulation via flow cytometry) .

- Orthogonal Assays : Combine in vitro (e.g., cAMP modulation in CHO cells) and in silico (e.g., MD simulations) data to resolve discrepancies .

Q. How can researchers evaluate the compound’s role in overcoming multidrug resistance (MDR) in cancer?

- Methodology :

- Intracellular Accumulation Assay : Treat P-gp-overexpressing cells (e.g., Lucena 1) with this compound and monitor fluorescent probes (e.g., Doxorubicin) using flow cytometry. Compare results to verapamil (positive control) and DMSO (negative control) .

- MTT Cytotoxicity : Assess IC values in resistant vs. parental cell lines (e.g., K562) to quantify MDR reversal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.